molecular formula C12H14ClN3 B12831279 1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine

1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B12831279
M. Wt: 235.71 g/mol
InChI Key: GRKGJDSEKJYNTE-UHFFFAOYSA-N
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Description

1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an imidazole ring

Preparation Methods

The synthesis of 1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, in the presence of ammonia or primary amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the imidazole ring.

    Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl halides or other methylating agents.

    Final Amination Step: The ethanamine moiety is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(5-(4-Chlorophenyl)-4-methyl-1H-imidazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but differs in the position and nature of the substituents.

    4-Methoxyphenethylamine: This compound contains a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.

    2-Fluorophenethylamine: The presence of a fluorine atom instead of chlorine results in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C12H14ClN3/c1-7(14)12-15-8(2)11(16-12)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3,(H,15,16)

InChI Key

GRKGJDSEKJYNTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C(C)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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